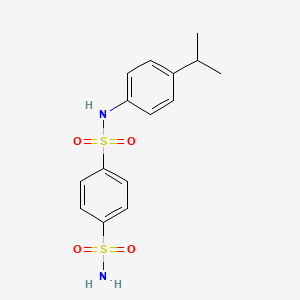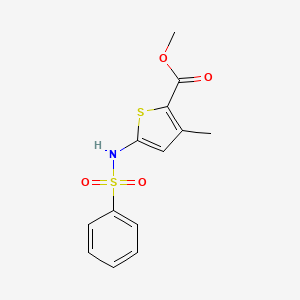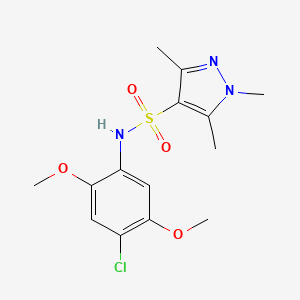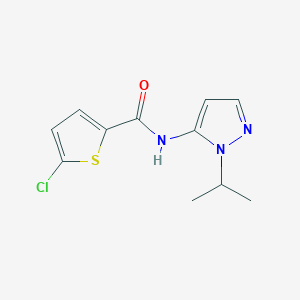![molecular formula C14H20N2O4S B7636420 N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide](/img/structure/B7636420.png)
N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide, also known as DMC, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide works by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation in animal models of rheumatoid arthritis. Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide in lab experiments is its specificity for HDAC inhibition, which allows for more targeted and precise research. However, this compound's solubility and stability can be limiting factors in certain experiments.
Direcciones Futuras
Future research on N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide could explore its potential applications in other disease areas, such as neurological disorders and cardiovascular disease. Additionally, further studies could investigate the optimal dosing and delivery methods for this compound in clinical settings.
Métodos De Síntesis
N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with ethyl 3-oxobutanoate, followed by reduction and cyclization reactions. The final product is obtained through the reaction of the intermediate with dimethyl sulfamide.
Aplicaciones Científicas De Investigación
N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been investigated for its anti-inflammatory properties and potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-16(2)21(18,19)13-9-11(7-8-12(13)20-3)15-14(17)10-5-4-6-10/h7-10H,4-6H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWNKXMWQCGWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)C2CCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7636342.png)

![Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate](/img/structure/B7636359.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7636373.png)




![3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide](/img/structure/B7636400.png)

![N-[4-[(E)-[9-oxo-6-(trifluoromethyl)-1,2-dihydropyrrolo[2,1-b]quinazolin-3-ylidene]methyl]phenyl]acetamide](/img/structure/B7636429.png)
![3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide](/img/structure/B7636443.png)